molecular formula C3H6OS B1218472 1,3-Oxathiolane CAS No. 2094-97-5

1,3-Oxathiolane

Cat. No.: B1218472
CAS No.: 2094-97-5
M. Wt: 90.15 g/mol
InChI Key: WJJSZTJGFCFNKI-UHFFFAOYSA-N
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Description

1,3-Oxathiolane is an organosulfur compound with the molecular formula C₃H₆OS. It is a saturated five-membered heterocycle containing non-adjacent sulfur and oxygen atoms. This compound serves as the parent structure for numerous derivatives, some of which have significant biotechnological and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Oxathiolane can be synthesized through the condensation of mercaptoethanol with formaldehyde, a method typical for the synthesis of thioacetals . This reaction involves the formation of a cyclic structure by the interaction of the hydroxyl group of mercaptoethanol with the aldehyde group of formaldehyde, followed by the incorporation of sulfur.

Industrial Production Methods: Industrial production methods for this compound derivatives often involve the selective N-glycosylation of carbohydrate precursors at the C-1 position. This approach allows for the simple modification of the compound and the production of nucleoside analogues .

Chemical Reactions Analysis

Types of Reactions: 1,3-Oxathiolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1,3-Oxathiolane is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical properties and reactivity. Its derivatives, particularly nucleoside analogues, have significant pharmaceutical applications that are not shared by its structural analogues .

Properties

IUPAC Name

1,3-oxathiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6OS/c1-2-5-3-4-1/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJSZTJGFCFNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175112
Record name 1,3-Oxathiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094-97-5
Record name 1,3-Oxathiolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Oxathiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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